molecular formula C28H31NO5 B11225492 (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone

Cat. No.: B11225492
M. Wt: 461.5 g/mol
InChI Key: YKIVXHGNHJBXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone is a complex organic molecule that features a combination of aromatic rings, methoxy groups, and an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid.

    Attachment of the Phenoxy Group: This step involves the reaction of the isoquinoline derivative with 3,5-dimethylphenol under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone imparts distinct chemical and biological properties. Its specific arrangement of methoxy and phenoxy groups, along with the isoquinoline core, makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C28H31NO5/c1-18-11-19(2)13-23(12-18)34-17-25-24-16-27(33-5)26(32-4)15-20(24)9-10-29(25)28(30)21-7-6-8-22(14-21)31-3/h6-8,11-16,25H,9-10,17H2,1-5H3

InChI Key

YKIVXHGNHJBXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.